molecular formula C11H10N2O2S B13776962 2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid

2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B13776962
M. Wt: 234.28 g/mol
InChI Key: YIALWNWWJOVCJG-UHFFFAOYSA-N
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Description

2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid is an organic compound that belongs to the class of thiazolidines This compound is characterized by the presence of a thiazolidine ring, a cyano group attached to a phenyl ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid typically involves the reaction of 4-cyanobenzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets. The cyano group and thiazolidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidine ring and cyano group make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c12-5-7-1-3-8(4-2-7)10-13-9(6-16-10)11(14)15/h1-4,9-10,13H,6H2,(H,14,15)

InChI Key

YIALWNWWJOVCJG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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